molecular formula C11H13N3O2S B1412459 (R)-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid CAS No. 1443438-29-6

(R)-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid

Cat. No. B1412459
CAS RN: 1443438-29-6
M. Wt: 251.31 g/mol
InChI Key: WDIJWXTYNMSAKY-SECBINFHSA-N
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Description

Synthesis Analysis

A typical procedure for the synthesis of this compound involves reacting a 10 mM solution of it in acetonitrile at 60 °C for 60 min with chiral amines in the presence of 10 mM triphenylphosphine in acetonitrile and 10 mM 2,2’-dipyridyl disulfide in acetonitrile .


Molecular Structure Analysis

The molecular formula of “®-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid” is C11H13N3O2S, and its molecular weight is 251.30 .


Physical And Chemical Properties Analysis

“®-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid” is a solid at 20 °C . It appears as a white to almost white powder or crystal . Its melting point is 192 °C (dec.) . The specific rotation [a]20/D is +58.0 to +62.0 deg (C=1, 6mol/l HCl) .

Scientific Research Applications

1. Chiral Derivatization in Liquid Chromatography and Mass Spectrometry

(R)-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic acid (PyT-C) is used as a novel chiral derivatization reagent. It's applied in the enantiospecific determination of chiral amines and carboxylic acids in high-throughput liquid chromatography and electrospray-ionization tandem mass spectrometry (LC-ESI-MS/MS). This method is significant for chiral metabolomics identification, showing high separation efficiency and sensitivity, and it has been successfully applied to human saliva samples for studying chiral metabonomics (Nagao et al., 2013).

2. Synthesis and Characterization in Organic Chemistry

This compound is involved in the synthesis of novel derivatives through electrophilic substitution reactions. For instance, a series of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives were synthesized, showcasing the utility of this compound in complex organic synthesis processes and the characterization of new compounds using spectroscopic techniques (Mogulaiah et al., 2018).

3. Development of Antiviral Agents

In pharmaceutical research, derivatives of this compound have been explored for developing potent inhibitors of influenza neuraminidase, a key enzyme in the viral replication of influenza. This includes the design and synthesis of compounds like A-192558, which showed promising inhibitory activity against influenza neuraminidase, contributing to the development of new antiviral therapies (Wang et al., 2001).

4. Antibacterial Compound Synthesis

It's also a key component in synthesizing carbapenems, a class of antibiotics. For example, (1R,5S,6S)-2-[(3S,5S)-5-substituted pyrrolidin-3-ylthio]-6-[(R)-1-hydroxyethyl]-1-methyl-1-carbapen-2-em-3- carboxylic acid derivatives, which include this compound, have shown potent antibacterial activity against a broad range of bacteria, including Gram-positive and Gram-negative strains (Ohtake et al., 1997).

5. Biotransformation in Organic Synthesis

This compound is used in biotransformations, particularly in the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides. This process is significant for the enantioselective synthesis of important organic intermediates, demonstrating the potential of biotransformations in producing chiral compounds with high yields and selectivity (Chen et al., 2012).

6. Rhodium-Catalyzed Decarboxylative Coupling

The compound plays a role in catalysis, particularly in Rh(III)-catalyzed decarboxylative coupling reactions. This involves the transformation of α,β-unsaturated carboxylic acids to substituted pyridines, highlighting the compound's relevance in catalytic processes for organic synthesis (Neely & Rovis, 2014).

Safety and Hazards

“®-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

properties

IUPAC Name

(2R)-1-(pyridin-3-ylcarbamothioyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c15-10(16)9-4-2-6-14(9)11(17)13-8-3-1-5-12-7-8/h1,3,5,7,9H,2,4,6H2,(H,13,17)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIJWXTYNMSAKY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=S)NC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=S)NC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1443438-29-6
Record name (R)-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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